REACTION_SMILES
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[Br:15][c:16]1[cH:17][c:18]([CH2:22][Cl:23])[cH:19][cH:20][cH:21]1.[C:9](=[O:10])([O-:11])[O-:12].[CH3:24][C:25](=[O:26])[CH3:27].[Cl:28][CH2:29][Cl:30].[K+:13].[K+:14].[S:1]1(=[O:7])(=[O:8])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1>>[S:1]1(=[O:7])(=[O:8])[CH2:2][CH2:3][N:4]([CH2:22][c:18]2[cH:17][c:16]([Br:15])[cH:21][cH:20][cH:19]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S1(=O)CCNCC1
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Name
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Type
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product
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Smiles
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O=S1(=O)CCN(Cc2cccc(Br)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |